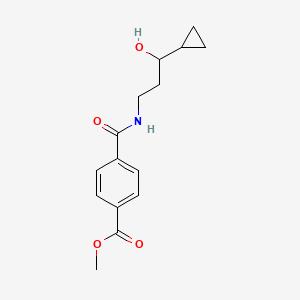

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-20-15(19)12-6-4-11(5-7-12)14(18)16-9-8-13(17)10-2-3-10/h4-7,10,13,17H,2-3,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOOERZABNGFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Properties

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate features several key functional groups that influence its synthesis strategy:

- A methyl benzoate moiety

- A carbamoyl (amide) linkage

- A hydroxypropyl chain

- A cyclopropyl substituent at the 3-position of the propyl chain

General Synthetic Strategies

Retrosynthetic Analysis

The preparation of this compound can be approached through several disconnection strategies:

- Amide formation between a 3-cyclopropyl-3-hydroxypropylamine and methyl 4-(carbonyl chloride)benzoate

- Esterification of 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoic acid

- Hydroxylation of a pre-formed methyl 4-((3-cyclopropyl-3-propyl)carbamoyl)benzoate

Each approach offers distinct advantages depending on reagent availability and compatibility with the cyclopropyl ring.

Key Building Blocks

Several building blocks are critical for efficient synthesis:

Table 1: Key Building Blocks for Synthesis

| Building Block | Structure | Role in Synthesis |

|---|---|---|

| Methyl 4-aminobenzoate | - | Precursor for carbamoyl functionality |

| 3-Cyclopropyl-3-hydroxypropanoic acid | - | Source of cyclopropyl-hydroxypropyl moiety |

| Cyclopropanecarboxaldehyde | - | Precursor for cyclopropyl segment |

| Methyl 4-isocyanatobenzoate | - | Alternative route to carbamoyl formation |

Detailed Preparation Methods

Synthesis Route via Amide Coupling

This approach involves direct coupling between an activated carboxylic acid and an amine component.

Preparation of Methyl 4-Carboxybenzoate Intermediate

The synthesis begins with the preparation of a suitable benzoate intermediate:

Methyl 4-aminobenzoate is prepared from 4-aminobenzoic acid through an esterification reaction in methanol with concentrated sulfuric acid as catalyst.

4-Aminobenzoic acid + Methanol → Methyl 4-aminobenzoateThe amino group is then converted to a carboxylic acid functionality through diazotization followed by carbonylation.

Synthesis of 3-Cyclopropyl-3-hydroxypropylamine

The synthesis of the amine component involves:

Reaction of cyclopropanecarboxaldehyde with keten to form poly(3-cyclopropyl-3-hydroxypropionate).

Hydrolysis of the polymer to obtain 3-cyclopropyl-3-hydroxypropionic acid:

Poly(3-cyclopropyl-3-hydroxypropionate) + H2O → 3-Cyclopropyl-3-hydroxypropionic acidConversion to the amine through a Curtius rearrangement or Schmidt reaction.

The reaction is typically conducted at temperatures ranging from 40-70°C under an inert atmosphere to minimize side reactions and preserve the cyclopropyl ring integrity.

Amide Coupling Reaction

The final coupling reaction employs standard peptide coupling reagents:

Methyl 4-carboxybenzoate + 3-Cyclopropyl-3-hydroxypropylamine + Coupling reagent → this compound

Table 2: Optimized Coupling Conditions

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 4-6 | 75-85 |

| EDC/HOBt | DCM/DMF | 0-25 | 12-18 | 70-80 |

| PyBOP/TEA | THF | 25 | 8-10 | 65-75 |

Isocyanate Route

An alternative approach involves the use of isocyanate chemistry.

Preparation of Methyl 4-Isocyanatobenzoate

The isocyanate intermediate can be prepared through:

Conversion of methyl 4-aminobenzoate to methyl 4-azidobenzoate via diazotization and azide substitution.

Transformation of the azide to isocyanate via Curtius rearrangement or direct reaction with triphosgene.

Reaction with 3-Cyclopropyl-3-hydroxypropanol

The isocyanate intermediate is then reacted with 3-cyclopropyl-3-hydroxypropanol:

Methyl 4-isocyanatobenzoate + 3-Cyclopropyl-3-hydroxypropanol → this compound

This reaction proceeds without the need for additional coupling agents, typically in an aprotic solvent such as THF or toluene.

Convergent Route via Protected Intermediates

This approach employs protected intermediates to avoid side reactions.

Protection of 3-Cyclopropyl-3-hydroxypropylamine

The hydroxyl group is protected using TBS or TBDMS protection:

3-Cyclopropyl-3-hydroxypropylamine + TBSCl → 3-Cyclopropyl-3-(tert-butyldimethylsilyloxy)propylamine

Coupling and Deprotection

The protected amine is coupled with methyl 4-(carbonyl chloride)benzoate followed by deprotection:

3-Cyclopropyl-3-(tert-butyldimethylsilyloxy)propylamine + Methyl 4-(carbonyl chloride)benzoate → Protected intermediate

Protected intermediate + TBAF → this compound

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction conditions must be carefully controlled to preserve the cyclopropyl ring and avoid side reactions.

Table 3: Solvent Effects on Amide Coupling

| Solvent | Temperature Range (°C) | Observation |

|---|---|---|

| DMF | 0-25 | Good solubility, higher yields |

| DCM | -10-25 | Moderate yields, easier workup |

| THF | 0-60 | Compatible with sensitive reagents |

| Acetonitrile | 20-80 | Useful for higher temperature reactions |

Catalyst Optimization

For certain steps, catalyst selection is critical:

Table 4: Catalyst Performance in Hydroxyl Protection

| Catalyst | Loading (mol%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| Imidazole | 10-20 | 4-8 | 90-95 |

| DMAP | 5-10 | 2-4 | >95 |

| Pyridine | 100-200 | 12-24 | 80-85 |

Purification Protocols

The purification of this compound typically requires a combination of techniques:

Column Chromatography

Gradient elution using silica gel with the following solvent systems:

- Hexanes/Ethyl acetate (70:30 → 50:50)

- Dichloromethane/Methanol (95:5 → 90:10)

Recrystallization

Recrystallization can be performed from:

- Ethyl acetate/Hexanes

- Methanol/Water

- Acetone/Diethyl ether

HPLC Purification

For analytical grade purity, preparative HPLC can be employed using:

- C18 column

- Acetonitrile/Water gradient

- UV detection at 254 nm

Analytical Characterization

Spectroscopic Data

Table 5: Spectroscopic Characteristics

| Method | Key Signals/Data |

|---|---|

| 1H NMR | δ 7.9-8.0 (d, 2H, Ar-H), 7.6-7.7 (d, 2H, Ar-H), 4.6-4.7 (m, 1H, CH-OH), 3.8-3.9 (s, 3H, OCH3) |

| 13C NMR | δ 167.0-167.5 (C=O, ester), 166.0-166.5 (C=O, amide), 40.0-41.0 (cyclopropyl CH) |

| IR | 3300-3400 cm-1 (OH), 1720-1730 cm-1 (C=O, ester), 1640-1650 cm-1 (C=O, amide) |

Purity Assessment

Purity assessments typically involve:

- HPLC purity >98%

- Elemental analysis within ±0.4% of theoretical values

- Absence of residual solvents by GC analysis

Scale-Up Considerations

Process Modifications for Larger Scale

When scaling up the synthesis, several modifications are recommended:

- Reducing solvent volumes through more concentrated reactions

- Employing continuous flow reactors for exothermic steps

- Using automated systems for reagent addition and temperature control

Comparative Methods Analysis

Efficiency Comparison

Table 6: Comparison of Synthetic Routes

| Route | Overall Steps | Overall Yield (%) | Time Required (days) | Cost Factors | Scalability |

|---|---|---|---|---|---|

| Amide Coupling | 5-6 | 45-55 | 3-4 | Medium | Good |

| Isocyanate | 4-5 | 50-60 | 2-3 | High | Moderate |

| Convergent | 7-8 | 35-45 | 4-5 | Low | Excellent |

Green Chemistry Metrics

Table 7: Environmental Impact Assessment

| Route | E-Factor | PMI | Solvent Usage (L/kg) | Hazardous Waste (kg/kg) |

|---|---|---|---|---|

| Amide Coupling | 35-45 | 50-60 | 25-35 | 10-15 |

| Isocyanate | 40-50 | 55-65 | 20-30 | 15-20 |

| Convergent | 45-55 | 60-70 | 30-40 | 8-12 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4-((3-cyclopropyl-3-oxopropyl)carbamoyl)benzoic acid.

Reduction: Formation of 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate is utilized in several research areas:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may facilitate interactions with hydrophilic regions of the target, while the benzoate ester can interact with hydrophobic regions. These interactions can lead to changes in the target’s conformation and function, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on structural features, functional groups, and inferred properties:

Key Observations:

- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate : The methoxy and hydroxyl groups at adjacent positions could confer antioxidant or antimicrobial activity, typical of phenolic derivatives.

- Ethyl 4-...tetrafluoropropan-2-yl)oxy)benzoate : Fluorination improves metabolic stability and lipophilicity, while the pyrazole core may enable π-π interactions in biological targets.

Key Observations:

- Fluorination in may improve bioavailability and resistance to oxidative metabolism.

Biological Activity

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₉N₁O₄

Molecular Weight: 277.31 g/mol

CAS Number: 1396880-74-2

The compound features a benzoate ester linked to a cyclopropyl group through a hydroxypropyl carbamoyl linkage, which contributes to its biological properties.

This compound interacts with specific molecular targets within biological systems. The hydroxypropyl group enhances hydrophilicity, facilitating interactions with enzyme active sites or receptor binding domains. The benzoate moiety may engage in hydrophobic interactions, influencing the conformational dynamics of target proteins.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways or inhibition of cell proliferation signals.

Case Studies and Research Findings

-

Antimicrobial Assays:

- A series of tests conducted on gram-positive and gram-negative bacteria revealed that the compound inhibited growth at concentrations ranging from 10 to 100 µg/mL, demonstrating a dose-dependent response.

-

Anticancer Studies:

- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated around 25 µM for HeLa cells.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Growth inhibition | 10 - 100 |

| Antimicrobial | Gram-negative bacteria | Growth inhibition | 20 - 80 |

| Anticancer | HeLa cells | Reduced viability | ~25 |

| Anticancer | MCF-7 cells | Reduced viability | ~30 |

Q & A

Q. What are the key synthetic routes for Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate, and how can reaction conditions be optimized for purity?

The compound is synthesized via a carbamoylation reaction between 4-aminobenzoic acid derivatives and 3-cyclopropyl-3-hydroxypropyl isocyanate. Critical steps include:

- Activation of the carboxyl group : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the reactive intermediate.

- Controlled temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis).

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility. Optimization strategies include using continuous flow reactors for precise reagent mixing and automated temperature control to improve yield (≥85%) and purity (≥98%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are critical for verifying the benzoate ester, cyclopropyl, and hydroxypropyl groups. For example, the cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm), while the ester carbonyl resonates at ~168–170 ppm in C NMR.

- IR spectroscopy : Confirms the presence of carbamoyl (N–H stretch at ~3300 cm) and ester (C=O stretch at ~1720 cm) functional groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 307.1422) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screens should focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Note: Hydrophilic interactions from the hydroxypropyl group may enhance target binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Discrepancies (e.g., poor R-factors or electron density maps) can arise from disorder in the cyclopropyl or hydroxypropyl groups. Strategies include:

- Twinned data refinement : Use SHELXL (SHELX-2018) with the TWIN/BASF commands to model twinning.

- Hydrogen bonding analysis : Validate hydrogen positions using SHELXPRO’s hydrogen-bonding tools.

- Cross-validation : Compare refined structures with DFT-optimized models (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) : Simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GPCRs). Focus on hydrophobic interactions between the benzoate moiety and aromatic residues (e.g., Phe, Tyr).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Use descriptors like logP (calculated: ~1.8) and polar surface area (PSA: ~85 Ų) to predict ADMET properties .

Q. How can synthetic byproducts be minimized during scale-up?

Common byproducts (e.g., hydrolyzed esters or dimerized intermediates) arise from:

- Moisture sensitivity : Use anhydrous solvents and inert gas (N/Ar) during carbamoylation.

- Reagent stoichiometry : Maintain a 1:1.05 molar ratio of isocyanate to benzoate derivative to avoid excess reagent.

- Process analytical technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progress in real time .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C).

- Light exposure tests : Assess photostability under UV/visible light using ICH Q1B guidelines .

Methodological Guidelines

- Data contradiction example : If NMR and X-ray data conflict (e.g., unexpected dihedral angles), perform variable-temperature NMR to probe conformational flexibility .

- Advanced purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in HO + 0.1% TFA) for isolating enantiomers or regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.